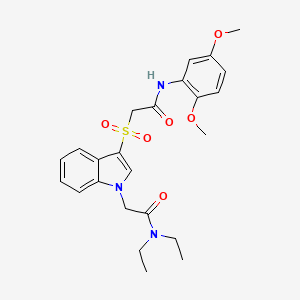![molecular formula C21H26N2O B2945698 3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol CAS No. 431978-39-1](/img/structure/B2945698.png)
3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is a benzimidazole derivative that has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol is not yet fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain.
Biochemical and Physiological Effects:
3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol in lab experiments is its high potency and selectivity. It exhibits potent anti-inflammatory and analgesic activities at low concentrations, making it an ideal candidate for various in vitro and in vivo studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research on 3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol. One of the most promising areas of research is the development of new drugs based on this compound for the treatment of various diseases. Another potential direction is the investigation of its effects on other enzymes and receptors in the body, which could lead to the discovery of new pharmacological targets. Additionally, more studies are needed to understand the exact mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol is a promising compound that has shown great potential in various fields of scientific research. Its high potency, selectivity, and anti-inflammatory and analgesic activities make it an ideal candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential side effects, and to explore its potential applications in other areas of research.
Synthesis Methods
The synthesis of 3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol can be achieved using various methods. One of the most common methods involves the reaction of 1-(4-tert-butylbenzyl)-1H-benzimidazole with 3-bromopropan-1-ol in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired product with a high yield.
Scientific Research Applications
3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol has been extensively used in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
3-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-21(2,3)17-12-10-16(11-13-17)15-23-19-8-5-4-7-18(19)22-20(23)9-6-14-24/h4-5,7-8,10-13,24H,6,9,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJAWDDVGDLGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

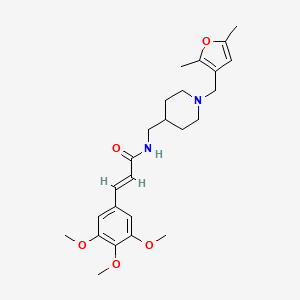

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B2945618.png)

![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2945620.png)
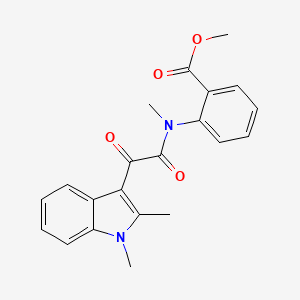
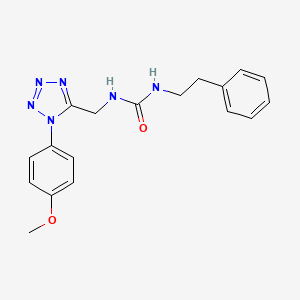
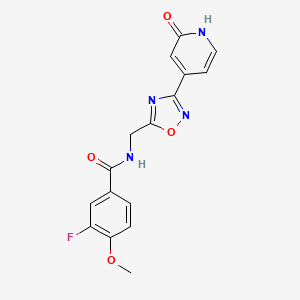
![N-[1-(1,5-Dimethylindol-3-yl)ethyl]but-2-ynamide](/img/structure/B2945624.png)
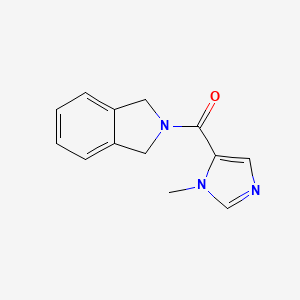
![tert-butyl 2-amino-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2945627.png)
![[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone;hydrochloride](/img/structure/B2945629.png)

